molecular formula C12H21N5 B14870047 N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine

N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine

Cat. No.: B14870047
M. Wt: 235.33 g/mol
InChI Key: UDJCOVKWCYNJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine: is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and diethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with piperazine under basic conditions, followed by alkylation with diethylamine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine moiety allows for strong binding interactions, while the pyridazine ring can participate in various electronic interactions.

Comparison with Similar Compounds

  • N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine
  • 6-(piperazin-1-yl)pyridazin-3-amine
  • N,N-diethyl-6-(piperidin-1-yl)pyridazin-3-amine

Uniqueness: N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine is unique due to the presence of both diethylamine and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

N,N-diethyl-6-piperazin-1-ylpyridazin-3-amine

InChI

InChI=1S/C12H21N5/c1-3-16(4-2)11-5-6-12(15-14-11)17-9-7-13-8-10-17/h5-6,13H,3-4,7-10H2,1-2H3

InChI Key

UDJCOVKWCYNJLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.